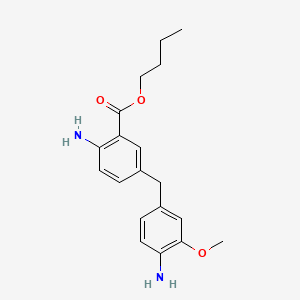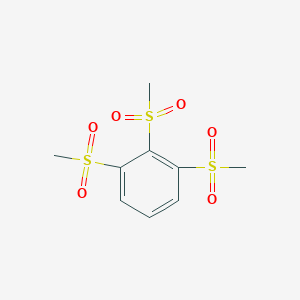
2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)-, also known as Germacrene D-4-ol, is a naturally occurring sesquiterpenoid alcohol. It is found in various essential oils and is known for its distinctive fragrance. The compound has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.3663 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear sesquiterpene, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like black pepper and other aromatic herbs. The extraction process may include steam distillation followed by purification steps like fractional distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted alcohols
Scientific Research Applications
2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
- Germacrene-4-ol
- 1,6-Germacradien-5β-ol
- Germacrenol
- Germacrene 1(10),5-dien-4-ol
- β-Germacrenol
- 4α-Hydroxygermacra-1(10),5-diene
- 4β-Hydroxygermacra-1(10),5-diene
Uniqueness
2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- is unique due to its specific structural configuration and the presence of both cyclodecadiene and alcohol functional groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various applications .
Properties
IUPAC Name |
1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)14-8-7-13(3)6-5-10-15(4,16)11-9-14/h6,9,11-12,14,16H,5,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCTXHCNRLCYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C=CC(CC1)C(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334956 |
Source


|
| Record name | 2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72120-50-4 |
Source


|
| Record name | 2,7-Cyclodecadien-1-ol, 1,7-dimethyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
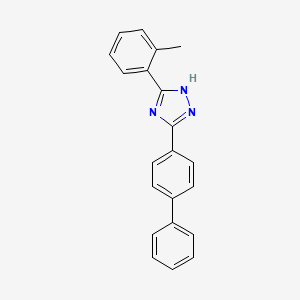
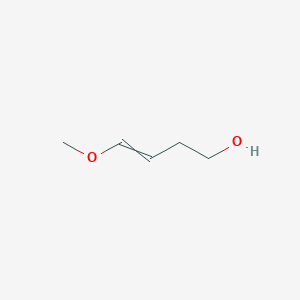

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
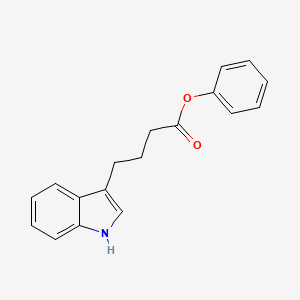
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
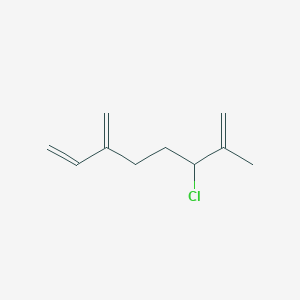
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
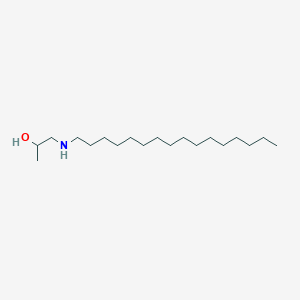
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
